molecular formula C17H17F2NO3 B2710633 N-(2-(4-ethoxyphenoxy)ethyl)-2,6-difluorobenzamide CAS No. 1171229-91-6

N-(2-(4-ethoxyphenoxy)ethyl)-2,6-difluorobenzamide

Cat. No. B2710633
CAS RN: 1171229-91-6
M. Wt: 321.324
InChI Key: DIPMQIXSIYTANK-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses or applications in various fields such as medicine, research, or industry .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions for the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes understanding the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and stability. Chemical properties might include reactivity with other substances, acidity or basicity, and redox potential .

Scientific Research Applications

Environmental Fate and Behavior of Related Compounds

Research on parabens, which are chemically related to the requested compound as esters of para-hydroxybenzoic acid, provides insights into the environmental fate and behavior of similar chemical compounds. Parabens, used as preservatives in various products, have been studied for their occurrence, degradation, and potential as weak endocrine disruptors in aquatic environments. These studies highlight the need for understanding the environmental impact of synthetic compounds, including their persistence and bioaccumulation potential (Haman et al., 2015).

Analytical Methods for Determining Antioxidant Activity

The research on analytical methods used in determining antioxidant activity showcases the importance of accurate and reliable techniques for analyzing the properties of chemical compounds. These methods are essential for assessing the antioxidant capacity of compounds, which can be applied to studying the potential health benefits and environmental impacts of chemicals like N-(2-(4-ethoxyphenoxy)ethyl)-2,6-difluorobenzamide (Munteanu & Apetrei, 2021).

Toxicological Effects of Similar Chemicals

Studies on the toxicological effects of chemicals like ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane, which are used in sunscreens, reflect concerns over the environmental and health impacts of synthetic compounds. These studies emphasize the need for assessing the safety and ecological effects of chemicals, which could extend to compounds like this compound. Understanding the bioaccumulation, toxicity, and potential for endocrine disruption is crucial for evaluating the safety of chemical applications (da Silva et al., 2021).

Safety and Hazards

This involves understanding the toxicity, environmental impact, and handling precautions associated with the compound .

properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3/c1-2-22-12-6-8-13(9-7-12)23-11-10-20-17(21)16-14(18)4-3-5-15(16)19/h3-9H,2,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPMQIXSIYTANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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